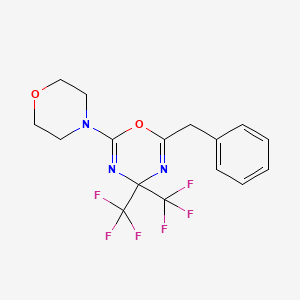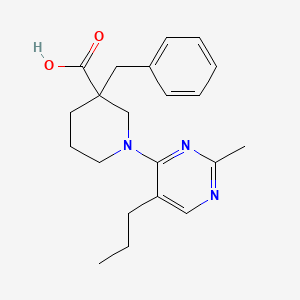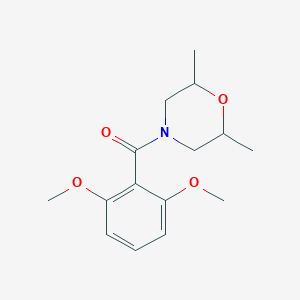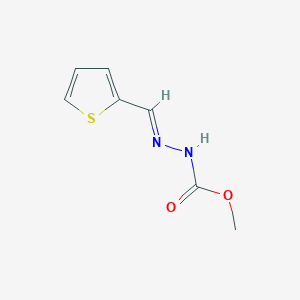![molecular formula C13H17NO B5330863 1-[(3-methylphenyl)acetyl]pyrrolidine](/img/structure/B5330863.png)
1-[(3-methylphenyl)acetyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(3-methylphenyl)acetyl]pyrrolidine, also known as MPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic effects. MPAP belongs to the class of psychoactive substances known as Nootropics or smart drugs. Researchers have been studying MPAP's mechanism of action, biochemical and physiological effects, and potential applications in various fields of research.
作用機序
1-[(3-methylphenyl)acetyl]pyrrolidine's mechanism of action is not yet fully understood. However, it has been suggested that 1-[(3-methylphenyl)acetyl]pyrrolidine acts as a selective inhibitor of monoamine oxidase B (MAO-B) enzyme, which is responsible for the breakdown of dopamine in the brain. By inhibiting MAO-B, 1-[(3-methylphenyl)acetyl]pyrrolidine increases the levels of dopamine, which is a neurotransmitter that plays a crucial role in cognitive function, mood regulation, and motivation.
Biochemical and Physiological Effects
1-[(3-methylphenyl)acetyl]pyrrolidine has been shown to have several biochemical and physiological effects, including increased levels of dopamine, reduced oxidative stress, and decreased inflammation. 1-[(3-methylphenyl)acetyl]pyrrolidine has also been found to improve cognitive function and memory in animal models.
実験室実験の利点と制限
One of the advantages of using 1-[(3-methylphenyl)acetyl]pyrrolidine in laboratory experiments is its ability to improve cognitive function and memory in animal models. This makes it a valuable tool for studying the mechanisms underlying learning and memory. However, one of the limitations of using 1-[(3-methylphenyl)acetyl]pyrrolidine is its potential for toxicity, which needs to be carefully monitored.
将来の方向性
There are several potential future directions for 1-[(3-methylphenyl)acetyl]pyrrolidine research. One area of interest is its potential therapeutic effects in neurodegenerative diseases such as Parkinson's and Alzheimer's. 1-[(3-methylphenyl)acetyl]pyrrolidine's ability to increase dopamine levels and reduce oxidative stress and inflammation makes it a promising candidate for the treatment of these diseases. Another area of interest is its potential as a cognitive enhancer in healthy individuals. 1-[(3-methylphenyl)acetyl]pyrrolidine's ability to improve cognitive function and memory could have significant implications for students, professionals, and the elderly.
Conclusion
In conclusion, 1-[(3-methylphenyl)acetyl]pyrrolidine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic effects. 1-[(3-methylphenyl)acetyl]pyrrolidine's mechanism of action, biochemical and physiological effects, and potential applications in various fields of research have been extensively studied. Future research directions include investigating its potential therapeutic effects in neurodegenerative diseases and its potential as a cognitive enhancer in healthy individuals.
合成法
1-[(3-methylphenyl)acetyl]pyrrolidine can be synthesized through the reaction of 3-methylbenzoyl chloride with pyrrolidine in the presence of a base. The resulting product, 1-[(3-methylphenyl)acetyl]pyrrolidine, is then purified through recrystallization.
科学的研究の応用
1-[(3-methylphenyl)acetyl]pyrrolidine has been extensively studied for its potential therapeutic effects in various fields of research. It has been found to have neuroprotective, anti-inflammatory, and anti-oxidant properties. 1-[(3-methylphenyl)acetyl]pyrrolidine has also been shown to improve cognitive function and memory in animal models.
特性
IUPAC Name |
2-(3-methylphenyl)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11-5-4-6-12(9-11)10-13(15)14-7-2-3-8-14/h4-6,9H,2-3,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUHDMVNOCRNKHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198336 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-fluorophenyl)-1-[(7-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5330803.png)
![methyl 2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5330810.png)
![5-(2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5330838.png)
![6-methyl-N-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5330848.png)
![(3R*,3aR*,7aR*)-1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5330853.png)

![[2-(4-chloro-2,3-dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B5330871.png)

![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-methylacetamide](/img/structure/B5330886.png)

![7-(3-chlorophenyl)-4-[(2,2-difluorocyclopropyl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5330895.png)
![2-(ethoxymethyl)-4-[rel-(3aR,7aS)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine dihydrochloride](/img/structure/B5330903.png)
![N-{4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5330908.png)